molecular formula C15H19F3N2O B7584965 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide

1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide

Katalognummer B7584965
Molekulargewicht: 300.32 g/mol
InChI-Schlüssel: DXNARGRDGCZKFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide, commonly known as CPP-115, is a synthetic compound that has gained attention for its potential use in medical research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA.

Wissenschaftliche Forschungsanwendungen

CPP-115 has shown potential for use in medical research, particularly in the treatment of epilepsy and other neurological disorders. By inhibiting 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, CPP-115 increases the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain, which can help to reduce seizure activity. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.

Wirkmechanismus

CPP-115 works by inhibiting the enzyme 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, which is responsible for breaking down 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide, which can help to reduce seizure activity and other neurological symptoms.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain, which can help to reduce seizure activity and other neurological symptoms. It has also been shown to reduce the reinforcing effects of cocaine in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CPP-115 is its potent inhibitory effect on 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, which makes it a useful tool for studying the role of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain. However, one limitation of CPP-115 is that it is not selective for 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, and may also inhibit other enzymes in the brain.

Zukünftige Richtungen

There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Another area of interest is its potential use in the treatment of cocaine addiction. Additionally, further research is needed to explore the potential side effects and limitations of CPP-115, as well as its potential interactions with other drugs and compounds.

Synthesemethoden

CPP-115 can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)phenylacetic acid with 1-pyrrolidinecarboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with propylamine to form CPP-115.

Eigenschaften

IUPAC Name

1-[3-[4-(trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c16-15(17,18)12-7-5-11(6-8-12)3-1-9-20-10-2-4-13(20)14(19)21/h5-8,13H,1-4,9-10H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNARGRDGCZKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCC2=CC=C(C=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.